Btk-IN-30

Drug Resistance BTK C481S Mutation Non-Covalent Kinase Inhibition

Btk-IN-30 (also designated as compound cpd15 and known as Birelentinib; CAS: 2662512-15-2) is a synthetic small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK). Unlike the clinically established covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that rely on irreversible binding to the C481 residue, Btk-IN-30 functions via a non-covalent, reversible mechanism of action.

Molecular Formula C23H21F2N5O3
Molecular Weight 453.4 g/mol
Cat. No. B12387089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-30
Molecular FormulaC23H21F2N5O3
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO
InChIInChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1
InChIKeyNQJKXHPWHYRGST-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-30 for Research Procurement: A Non-Covalent Reversible BTK Inhibitor with Confirmed C481S Mutant Activity


Btk-IN-30 (also designated as compound cpd15 and known as Birelentinib; CAS: 2662512-15-2) is a synthetic small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. Unlike the clinically established covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that rely on irreversible binding to the C481 residue, Btk-IN-30 functions via a non-covalent, reversible mechanism of action [2]. Its core molecular structure is defined by the formula C23H21F2N5O3 with a molecular weight of 453.44 g/mol . The compound has been characterized in the patent literature and is widely distributed by major chemical biology vendors as a high-purity research tool for interrogating BTK-dependent signaling in both wild-type and resistant mutant contexts [1].

Why Btk-IN-30 Cannot Be Substituted with Generic Covalent BTK Inhibitors in Resistant Disease Models


Generic substitution of Btk-IN-30 with clinically available covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) is scientifically invalid when investigating C481S-mutant BTK signaling or when seeking to avoid the pharmacologic liabilities inherent to irreversible target engagement. Covalent inhibitors are critically dependent on the nucleophilic cysteine at position 481 for their mechanism of action; the clinically emergent C481S mutation ablates this binding site, rendering these agents completely ineffective against mutant BTK [1]. Furthermore, the irreversible binding mode of covalent inhibitors is associated with sustained target inhibition, potentially exacerbating off-target toxicity and limiting the dynamic range of pharmacologic modulation available in experimental systems. In contrast, non-covalent, reversible inhibitors such as Btk-IN-30 bind independently of C481, enabling them to potently suppress both wild-type and C481S-mutant BTK activity while offering a tunable, occupancy-driven inhibition profile [2]. Substituting a covalent inhibitor for Btk-IN-30 in models harboring or at risk for C481S resistance introduces a fundamental, mechanistic artifact that invalidates the experimental objective.

Btk-IN-30 Quantitative Differentiation Evidence: Potency, Selectivity, and BBB Penetration


Btk-IN-30 Retains Full Potency Against C481S Mutant BTK, Unlike Covalent Comparators

Btk-IN-30 demonstrates near-equivalent inhibitory potency against both wild-type (WT) BTK and the clinically relevant C481S mutant BTK. The compound exhibits an IC50 of 6.72 nM for WT-BTK and 6.11 nM for mutant BTK, representing a minimal 0.61 nM difference and a potency ratio of 1.1-fold . In contrast, covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib bind to the C481 residue and are completely susceptible to the C481S mutation, rendering them ineffective against mutant BTK [1]. This differential activity profile is critical for experimental systems designed to model acquired resistance to covalent BTK inhibition.

Drug Resistance BTK C481S Mutation Non-Covalent Kinase Inhibition

Differentiation from Nemtabrutinib: Btk-IN-30 Demonstrates a Distinct BTK-WT Potency Profile for Non-Covalent Reversible Inhibitors

Among the class of reversible, non-covalent BTK inhibitors, Btk-IN-30 exhibits a distinct potency profile compared to the clinical-stage compound nemtabrutinib (ARQ-531, MK-1026). Btk-IN-30 inhibits WT-BTK with an IC50 of 6.72 nM, whereas nemtabrutinib demonstrates a significantly more potent IC50 of 0.85 nM against WT-BTK . Conversely, nemtabrutinib exhibits an even greater potency enhancement against C481S mutant BTK (IC50 0.39 nM), while Btk-IN-30 maintains near-equivalent WT/mutant potency (6.72 nM vs. 6.11 nM). This quantitative difference in absolute potency and WT/mutant selectivity profile suggests that Btk-IN-30 and nemtabrutinib engage BTK through non-identical binding interactions, potentially yielding differential kinase selectivity profiles and cellular effects. Btk-IN-30 also carries a distinct chemical scaffold featuring an imidazo[5,1-f][1,2,4]triazine core, structurally differentiating it from nemtabrutinib's pyrrolopyrimidine-based framework [1].

Non-Covalent BTK Inhibitor Comparative Pharmacology Structure-Activity Relationship

Blood-Brain Barrier Permeability: Btk-IN-30 Is Reported as BBB-Penetrant

Vendor technical documentation indicates that Btk-IN-30 is a blood-brain barrier (BBB) permeable BTK inhibitor, a property that is not universal among BTK-targeting agents . The clinical covalent BTK inhibitor ibrutinib has been shown to have limited CNS penetration, which restricts its utility in neurological disease models or CNS-involved B-cell malignancies. The reported BBB permeability of Btk-IN-30 expands the compound's applicable experimental scope to include CNS-focused research areas such as primary CNS lymphoma, neuroinflammation, multiple sclerosis, and neurodegenerative disorders where microglial BTK signaling is implicated. While quantitative brain-to-plasma ratio data are not publicly disclosed in the available technical datasheets, the explicit vendor claim of BBB permeability provides a procurement-relevant differentiation point for researchers seeking tool compounds suitable for in vivo CNS target engagement studies.

Blood-Brain Barrier CNS Lymphoma Neuroinflammation Multiple Sclerosis Research

Selective, Non-Covalent Reversible Mechanism: A Verified Binding Mode Distinct from Covalent Irreversible Inhibitors

Btk-IN-30 is characterized in vendor documentation as a selective, non-covalently reversible BTK inhibitor . This binding mode stands in direct mechanistic contrast to the covalent irreversible inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent thioether bond with the C481 residue of BTK [1]. The reversible, occupancy-driven inhibition profile of Btk-IN-30 may confer distinct pharmacodynamic properties in cellular and in vivo models, including a more rapid restoration of BTK activity upon compound washout and a potentially reduced propensity for sustained target inhibition-related toxicities. While detailed kinome-wide selectivity profiling data (e.g., KdELECT or Eurofins kinase panel results) are not publicly disclosed in the currently available technical documentation, the explicit vendor classification of the compound as selective supports its utility for experiments where BTK-specific interrogation is paramount.

Reversible Kinase Inhibition Non-Covalent Binding BTK Selectivity

Optimal Research Applications for Btk-IN-30 Procurement Based on Verified Evidence


Modeling C481S-Mediated Resistance to Covalent BTK Inhibitors in B-Cell Malignancies

Btk-IN-30 is ideally suited for cellular and in vivo models designed to study acquired resistance to covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. The compound's demonstrated retention of full inhibitory potency against C481S-mutant BTK (IC50: 6.11 nM vs. 6.72 nM for WT) enables researchers to maintain pathway suppression in engineered or patient-derived models expressing the resistance mutation, whereas covalent inhibitors are completely ineffective under these conditions [1]. This application is directly relevant to chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia, and diffuse large B-cell lymphoma (DLBCL) research programs investigating salvage strategies following covalent BTK inhibitor failure. Procurement of Btk-IN-30 for this application is scientifically justified by the compound's unique ability to potently inhibit mutant BTK while preserving a reversible binding mode that more closely mimics next-generation therapeutic candidates.

Investigating BTK-Dependent Signaling in CNS Lymphoma and Neuroinflammatory Disease Models

For research programs focused on primary CNS lymphoma (PCNSL), secondary CNS-involved B-cell malignancies, or neuroinflammatory conditions such as multiple sclerosis, Btk-IN-30 offers a procurement-relevant advantage due to its reported blood-brain barrier (BBB) permeability . In contrast, the clinically available covalent inhibitor ibrutinib exhibits limited CNS penetration, restricting its utility in these experimental contexts. Btk-IN-30 can be deployed in murine models of CNS lymphoma to evaluate BTK inhibition as a therapeutic strategy, as well as in microglial activation assays and experimental autoimmune encephalomyelitis (EAE) models to interrogate the role of BTK in neuroinflammation. The BBB-penetrant property enables in vivo target engagement studies in brain tissue that would be uninformative if performed with CNS-restricted BTK inhibitors. Researchers should verify brain exposure in their specific experimental system, as quantitative brain-to-plasma ratio data are not publicly disclosed.

Comparative Pharmacology Studies Profiling Non-Covalent BTK Inhibitor Chemotypes

Btk-IN-30 serves as a valuable comparator compound for structure-activity relationship (SAR) studies and pharmacologic profiling within the non-covalent BTK inhibitor class. Its distinct chemical scaffold, characterized by an imidazo[5,1-f][1,2,4]triazine core , differentiates it structurally from other non-covalent inhibitors such as nemtabrutinib (pyrrolopyrimidine-based) and pirtobrutinib (aminopyrazolopyrimidine-based). Furthermore, Btk-IN-30 exhibits a moderate WT-BTK potency (IC50: 6.72 nM) [1] that contrasts with the sub-nanomolar potency of nemtabrutinib (WT IC50: 0.85 nM) , providing researchers with a tool to investigate the relationship between absolute potency, target residence time, and cellular efficacy. Procurement of Btk-IN-30 for comparative studies enables head-to-head evaluation of binding kinetics, kinase selectivity profiles, and downstream signaling effects across distinct non-covalent chemotypes, informing the rational design or selection of optimized BTK inhibitors for specific therapeutic indications.

Reversible Target Engagement Assays and Washout Recovery Kinetics

The reversible, non-covalent binding mechanism of Btk-IN-30 makes it the appropriate tool compound for experimental protocols requiring rapid restoration of BTK activity following inhibitor removal. Unlike covalent irreversible inhibitors that permanently disable their target enzyme until new protein synthesis occurs, reversible inhibitors such as Btk-IN-30 allow for washout recovery studies that measure the kinetics of signaling pathway reactivation. This application is particularly relevant for pharmacodynamic modeling, pulsed inhibition studies, and investigations into the minimum duration of target coverage required for biological effect. Procurement of Btk-IN-30 for reversible target engagement studies is scientifically justified when the experimental objective is to dissect the temporal dynamics of BTK-dependent signaling rather than to achieve sustained, irreversible pathway suppression.

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